

"1-Chloro-2-(methylsulfonyl)ethane" reactivity and chemical stability

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Compound of Interest

Compound Name: 1-Chloro-2-(methylsulfonyl)ethane

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An In-depth Technical Guide to the Reactivity and Chemical Stability of **1-Chloro-2-(methylsulfonyl)ethane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **1-Chloro-2-(methylsulfonyl)ethane** (CAS No. 50890-51-2), a bifunctional reagent of significant interest in chemical synthesis and proteomics.^[1] We delve into the core physicochemical properties, chemical stability, and dual reactivity profile of this molecule. The document elucidates the mechanistic underpinnings of its behavior as both an alkylating agent via nucleophilic substitution (SN₂) and as a precursor to methyl vinyl sulfone through elimination (E2). Key factors governing the competition between these pathways are discussed. Furthermore, this guide presents detailed, field-proven experimental protocols and safety considerations to equip researchers with the practical knowledge required for its effective and safe utilization.

Introduction: Chemical Identity and Significance

1-Chloro-2-(methylsulfonyl)ethane is a halogenated sulfone that possesses two key reactive sites: an electrophilic carbon atom susceptible to nucleophilic attack and protons on the carbon alpha to the sulfonyl group, which are sufficiently acidic to be abstracted by a base. This dual reactivity makes it a versatile building block in organic synthesis and a valuable tool in specialized fields like proteomics.^{[1][2]}

The core of its utility lies in the powerful electron-withdrawing nature of the methylsulfonyl (sulfone) group. This group significantly influences the reactivity of the adjacent chloroethyl moiety. Sulfones, in general, are known for their high chemical and oxidative stability, which imparts a degree of robustness to the molecule under various conditions.[3][4]

Table 1: Physicochemical Properties of **1-Chloro-2-(methylsulfonyl)ethane**

Property	Value	Reference(s)
CAS Number	50890-51-2	[1][5][6]
Molecular Formula	C ₃ H ₇ ClO ₂ S	[1][7]
Molecular Weight	142.61 g/mol	[1][7]
Boiling Point	130-132 °C at 7 Torr	[5]
Density	~1.290 g/cm ³ (Predicted)	[5]
IUPAC Name	1-chloro-2-(methylsulfonyl)ethane	[8]
SMILES	CS(=O)(=O)CCl	[6][8]

Chemical Stability Profile

The stability of **1-Chloro-2-(methylsulfonyl)ethane** is primarily dictated by the robust nature of the sulfone functional group. Sulfones are the highest oxidation state of organosulfur compounds and exhibit remarkable resistance to further oxidation.[3][4] This inherent stability makes them valuable in applications requiring durability, such as in high-voltage electrolytes.[4]

While specific hydrolysis and thermal decomposition data for **1-Chloro-2-(methylsulfonyl)ethane** are not readily available in public literature[9], its stability can be inferred from its structure:

- pH Stability: The C-S and S=O bonds of the sulfone group are highly resistant to both acidic and basic hydrolysis under typical laboratory conditions. The primary point of reactivity under basic conditions is not the sulfone group itself, but the C-H and C-Cl bonds, leading to elimination or substitution reactions rather than decomposition of the sulfone.

- Thermal Stability: The compound can be distilled under reduced pressure, indicating a reasonable degree of thermal stability.[5] Pyrolysis would likely lead to elimination and other decomposition pathways rather than fragmentation of the sulfone core.
- Oxidative Stability: The sulfur atom is in its highest oxidation state (+6), making the sulfone group exceptionally stable against oxidizing agents.[3]

Dual Reactivity: A Mechanistic Perspective

The utility of **1-Chloro-2-(methylsulfonyl)ethane** stems from its ability to participate in two competing reaction pathways: nucleophilic substitution and base-induced elimination. The choice of reagents and reaction conditions dictates the predominant outcome.

Pathway 1: Nucleophilic Substitution (SN2 Reaction)

As a primary alkyl halide, **1-Chloro-2-(methylsulfonyl)ethane** is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[10] In this pathway, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This makes the compound an effective alkylating agent, analogous to other chloroethylating agents used in medicinal chemistry.[11]

The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon.

Figure 1: General mechanism of an SN2 reaction.

- Causality: The SN2 pathway is favored by strong, unhindered nucleophiles (e.g., R-S^- , CN^- , N_3^-) and polar aprotic solvents (e.g., acetone, DMF, DMSO) that solvate the cation but not the nucleophile, enhancing its reactivity.[10][12]

Pathway 2: Elimination (E2 Reaction)

In the presence of a strong, sterically hindered base, **1-Chloro-2-(methylsulfonyl)ethane** readily undergoes a bimolecular elimination (E2) reaction to form methyl vinyl sulfone.[13][14] This product is a highly reactive Michael acceptor, widely used in organic synthesis.[14]

The reaction proceeds in a single concerted step where the base abstracts a proton from the carbon adjacent to the sulfone group, while simultaneously, the C-Cl bond breaks and a π -

bond forms.

Figure 2: Concerted E2 mechanism for vinyl sulfone formation.

- Causality: The E2 pathway is favored by strong, non-nucleophilic, sterically hindered bases like potassium tert-butoxide (KOtBu) or DBU.[15] The acidity of the α -protons is significantly increased by the electron-withdrawing sulfone group, facilitating their abstraction. The reaction requires an anti-periplanar arrangement of the abstracted proton and the leaving group.[16][17]

Competition Between SN2 and E2

The outcome of the reaction is a classic example of the competition between substitution and elimination.[17][18]

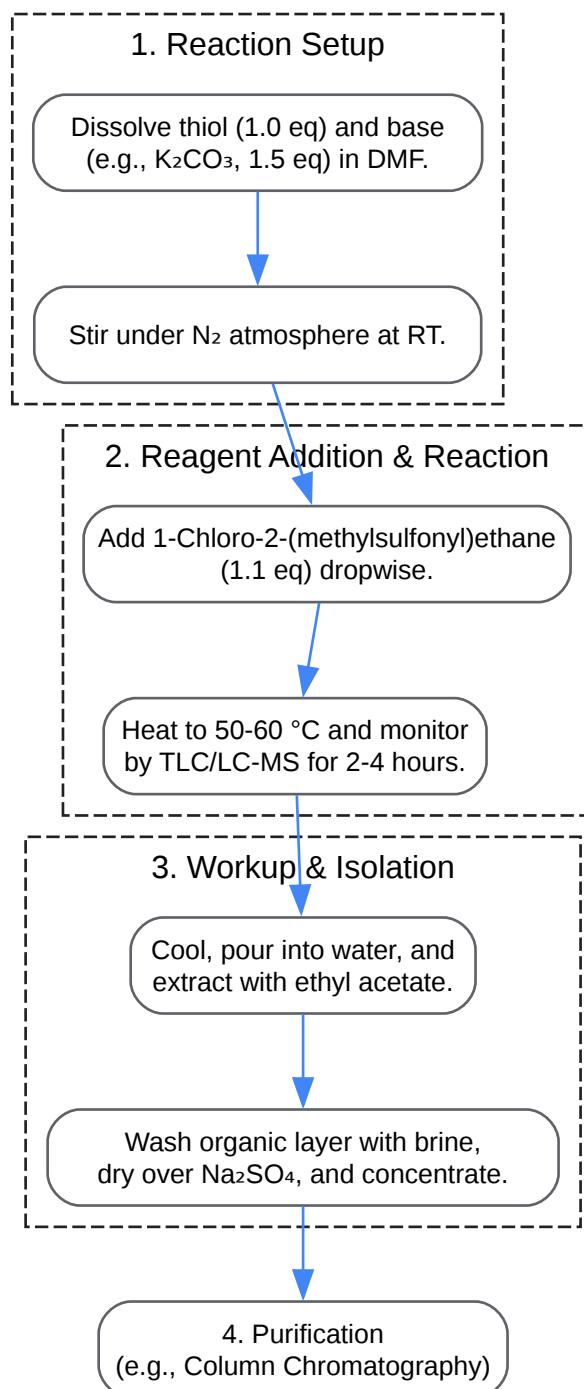
- Strong Nucleophile/Weak Base (e.g., I^- , RS^-): SN2 is heavily favored.
- Strong, Unhindered Base (e.g., OH^- , OEt^-): A mixture of SN2 and E2 products is expected.
- Strong, Hindered Base (e.g., KOtBu): E2 is the dominant pathway.

Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and expected outcomes for researchers.

Protocol: S-Alkylation of a Thiol (SN2 Reaction)

This protocol describes the reaction of **1-Chloro-2-(methylsulfonyl)ethane** with a generic thiol to form a thioether, a common SN2 transformation.



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